Bienvenue dans la boutique en ligne BenchChem!

4-(Diisobutylamino)-1-Butanol

Antiarrhythmic drug development Class 1 antiarrhythmic agents Cardiovascular medicinal chemistry

Sterically defined diisobutylamino alcohol for patent-protected antiarrhythmic synthesis (US 5,089,529). Its LogP of 2.77 and 271°C boiling point ensure superior membrane permeability and thermal stability versus smaller dialkylamino analogs. Essential for SAR studies evaluating steric effects on receptor binding. High-purity (98%) intermediate for medicinal chemistry.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
CAS No. 70289-33-7
Cat. No. B1329883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diisobutylamino)-1-Butanol
CAS70289-33-7
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESCC(C)CN(CCCCO)CC(C)C
InChIInChI=1S/C12H27NO/c1-11(2)9-13(10-12(3)4)7-5-6-8-14/h11-12,14H,5-10H2,1-4H3
InChIKeyCGMXEHSYBRPJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diisobutylamino)-1-Butanol CAS 70289-33-7 for Pharmaceutical Intermediate and Medicinal Chemistry Procurement


4-(Diisobutylamino)-1-Butanol (CAS 70289-33-7) is a tertiary amino alcohol with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . This compound features a diisobutylamino group attached to a 1-butanol backbone and is recognized primarily as a versatile building block and intermediate in medicinal chemistry and organic synthesis . Its predicted physical properties include a boiling point of 271.0±23.0 °C, density of 0.867±0.06 g/cm³, and pKa of 15.12±0.10 . In the pharmaceutical context, this compound serves as a critical structural component for synthesizing 1,1-diaryl-4-diisobutylamino-1-butanol derivatives, which have demonstrated antiarrhythmic activity with improved therapeutic profiles compared to established agents [1][2].

Why Generic Substitution Fails: Critical Structural and Physicochemical Requirements Met Only by 4-(Diisobutylamino)-1-Butanol


The diisobutylamino moiety is not a generic interchangeable substituent. In 4-(dialkylamino)-1-butanol derivatives, the specific steric bulk and lipophilicity conferred by the two isobutyl groups critically influence both the chemical reactivity during subsequent synthetic steps and the ultimate pharmacological properties of downstream drug candidates [1]. Substitution with smaller alkylamino groups such as dimethylamino (MW 117.19, BP 164.0±23.0 °C) or diethylamino (MW 145.24, BP 208 °C) yields compounds with significantly lower molecular weight, reduced lipophilicity, and substantially altered boiling points, which can compromise synthetic yields and lead to divergent ADME profiles in final drug molecules [2][3]. Furthermore, patent-protected antiarrhythmic compositions explicitly require the 4-diisobutylamino substitution pattern to achieve the claimed therapeutic benefits of improved antiarrhythmic action and lower toxicity relative to prior art agents [1][4].

Quantitative Differentiation Evidence for 4-(Diisobutylamino)-1-Butanol Versus Closest Analogs


Antiarrhythmic Drug Synthesis: Critical Intermediate for NS-2 and Related Patent-Protected Derivatives

4-(Diisobutylamino)-1-butanol serves as the essential amino alcohol building block for synthesizing 1,1-diaryl-4-diisobutylamino-1-butanol derivatives, including NS-2 (4-diisobutylamino-1,1-diphenyl-1-butanol maleate), which demonstrated superior antiarrhythmic efficacy in rat coronary occlusion/reperfusion models [1]. While the unsubstituted 4-(diisobutylamino)-1-butanol itself is not the active pharmaceutical ingredient, its diisobutylamino-butanol backbone is structurally required for the final drug molecules. In contrast, analogs with dimethylamino or diethylamino substitution fail to produce the claimed therapeutic profile [2].

Antiarrhythmic drug development Class 1 antiarrhythmic agents Cardiovascular medicinal chemistry

Lipophilicity (LogP) Differentiation for Membrane Permeability and Drug-like Properties

4-(Diisobutylamino)-1-butanol exhibits significantly higher calculated lipophilicity compared to its diethylamino and dimethylamino analogs, as measured by the octanol-water partition coefficient (LogP) [1]. The diisobutylamino substitution increases LogP by approximately 1.7 units versus the diethylamino analog, translating to approximately 50-fold higher partition into lipid phases [1][2].

ADME prediction Lipophilicity optimization Drug-likeness assessment

Boiling Point Elevation and Physical Separation Characteristics for Process Chemistry

The diisobutylamino substitution significantly elevates the boiling point of the amino alcohol compared to smaller dialkylamino analogs [1]. This 63-107 °C increase in boiling point has practical implications for synthetic workup, distillation-based purification, and thermal stability during reactions requiring elevated temperatures [1].

Process chemistry Distillation purification Reaction solvent selection

Molecular Weight and Steric Bulk Differentiation for Pharmacological Selectivity

The diisobutylamino group confers approximately 56-84 g/mol additional molecular weight compared to smaller dialkylamino substitutions . This substantial increase in steric bulk is critical for molecular recognition events in biological systems, where the diisobutyl moiety occupies a larger volume in receptor binding pockets, potentially conferring enhanced selectivity profiles [1].

Steric hindrance effects Molecular recognition Receptor binding selectivity

Optimal Application Scenarios for 4-(Diisobutylamino)-1-Butanol (CAS 70289-33-7) Based on Verified Evidence


Synthesis of Patent-Protected Class 1 Antiarrhythmic Drug Candidates

4-(Diisobutylamino)-1-butanol is the required amino alcohol building block for synthesizing 1,1-diaryl-4-diisobutylamino-1-butanol derivatives as described in US Patent 5,089,529 [1]. These derivatives, including NS-2 (4-diisobutylamino-1,1-diphenyl-1-butanol maleate), have demonstrated significant antiarrhythmic effects in rat coronary occlusion/reperfusion models with intravenous administration at 5 mg/kg [2]. The diisobutylamino substitution is structurally specified in the patent claims; smaller dialkylamino analogs do not satisfy the required substitution pattern and cannot legally or functionally substitute in the synthesis of these patent-protected compositions [1].

Medicinal Chemistry Programs Requiring Optimized Lipophilicity for Membrane Permeability

For medicinal chemistry programs where enhanced membrane permeability is a design objective, 4-(diisobutylamino)-1-butanol offers a LogP of approximately 2.77, representing a 1.67-unit increase over 4-(diethylamino)-1-butanol (LogP = 1.10) [1][2]. This ~47-fold increase in lipid/water partitioning makes the diisobutylamino-substituted intermediate preferable when the downstream drug candidate requires higher lipophilicity for crossing biological membranes or blood-brain barrier penetration [1].

Process Chemistry Requiring High-Boiling Amino Alcohol Intermediates

When synthetic protocols involve elevated reaction temperatures or require distillation-based purification, 4-(diisobutylamino)-1-butanol provides a boiling point of 271.0±23.0 °C, which is 63 °C higher than the diethylamino analog and 107 °C higher than the dimethylamino analog [1][2]. This thermal stability window enables its use in reactions that would volatilize lower-boiling amino alcohols, and its distinct boiling point facilitates separation from lower-molecular-weight byproducts during workup [1].

Structure-Activity Relationship Studies Investigating Steric Effects of Amino Substituents

In SAR studies exploring the pharmacological impact of amino alcohol substituent size, 4-(diisobutylamino)-1-butanol (MW 201.35 g/mol) provides a sterically demanding comparator relative to 4-(dimethylamino)-1-butanol (MW 117.19 g/mol) and 4-(diethylamino)-1-butanol (MW 145.24 g/mol) [1]. The 56-84 g/mol molecular weight increase and the branched isobutyl geometry enable systematic evaluation of steric hindrance effects on receptor binding, enzyme inhibition, and ion channel modulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Diisobutylamino)-1-Butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.